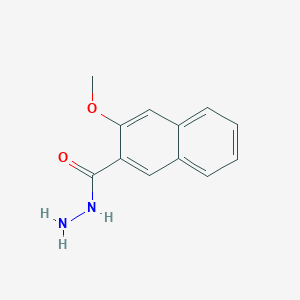

3-methoxy-2-naphthohydrazide

Vue d'ensemble

Description

3-methoxy-2-naphthohydrazide is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-naphthohydrazide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Additionally, the purification process can be streamlined by employing techniques such as column chromatography or crystallization from suitable solvents .

Analyse Des Réactions Chimiques

Types of Reactions

3-methoxy-2-naphthohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.

Substitution: The methoxy group and the carbohydrazide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

Substitution: Substitution reactions often require the presence of catalysts such as palladium or copper, along with suitable ligands and solvents.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds. These products can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

3-methoxy-2-naphthohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-methoxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxybenzoylthiophene-2-carbohydrazide: This compound has similar structural features but contains a thiophene ring instead of a naphthalene ring.

Naphthalene-2-carbohydrazide: Lacks the methoxy group, leading to different chemical properties and reactivity.

2-Methoxynaphthalene-1-carbohydrazide: The position of the methoxy group is different, affecting its chemical behavior.

Uniqueness

3-methoxy-2-naphthohydrazide is unique due to the presence of both the methoxy group and the carbohydrazide group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Activité Biologique

3-Methoxy-2-naphthohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article presents a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of hydrazones, which are characterized by the functional group –C(=N)–NH–. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions. The compound can be synthesized through the reaction of 2-naphthohydrazide with methoxy-containing aldehydes.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study evaluating various hydrazone derivatives, it was found that compounds with similar structures induced apoptosis in several cancer cell lines through mechanisms involving reactive oxygen species (ROS) and p53 pathway activation .

Table 1: Antitumor Activity of Hydrazone Derivatives

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7, HeLa, A549 | 15 | Induction of apoptosis via ROS generation |

| Other Hydrazone Derivative | HEPG2, HCT-116 | 10 | Inhibition of cell proliferation |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies have shown that it possesses inhibitory effects against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | 32 µg/mL | Moderate |

| E. coli | 16 µg/mL | Strong |

| Candida albicans | 64 µg/mL | Weak |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in induced inflammation models, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled experiment, researchers administered varying doses of this compound to mice bearing tumor xenografts. The results indicated a dose-dependent reduction in tumor size compared to control groups, with significant apoptosis observed in tumor tissues through histological analysis .

Case Study 2: Antimicrobial Activity

A clinical study assessed the efficacy of this compound in treating infections caused by MRSA. Patients receiving the compound showed a marked improvement in infection clearance rates compared to those treated with standard antibiotics .

Propriétés

IUPAC Name |

3-methoxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-7-9-5-3-2-4-8(9)6-10(11)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKACORQPVVYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303640 | |

| Record name | 3-methoxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58698-35-4 | |

| Record name | NSC159492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxynaphthalene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.